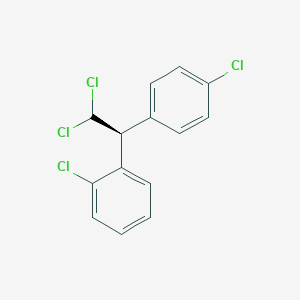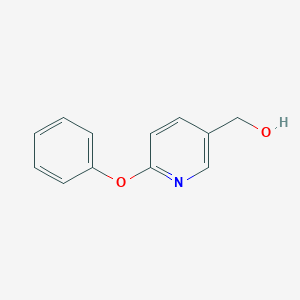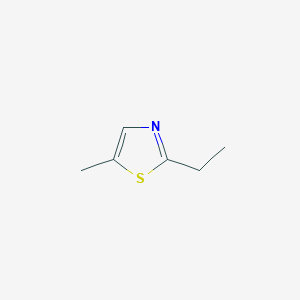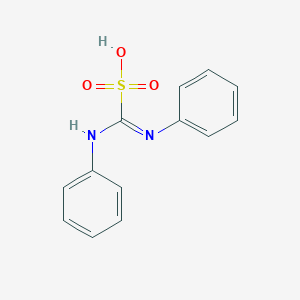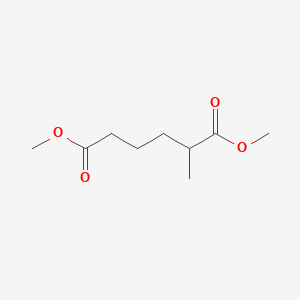![molecular formula C19H21N3O3 B010796 (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide CAS No. 100333-39-9](/img/structure/B10796.png)
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of metabotropic glutamate receptor (mGluR) antagonists and has been shown to modulate glutamate signaling in the brain.
Mécanisme D'action
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide acts as a selective antagonist of mGluR2 and mGluR3, which are G protein-coupled receptors that modulate glutamate signaling in the brain. By blocking these receptors, this compound reduces the release of glutamate, a neurotransmitter that is involved in various neurological processes, including learning and memory, motor function, and mood regulation. In addition, this compound has been shown to modulate other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce motor deficits, and prevent neurodegeneration. In addition, this compound has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders. This compound has also been shown to modulate other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its selectivity for mGluR2 and mGluR3, which allows for precise modulation of glutamate signaling in the brain. In addition, this compound has been extensively studied in preclinical models, making it a well-established tool for studying neurological processes. However, there are also limitations to the use of this compound in lab experiments, including its relatively low potency and the lack of clinical data on its safety and efficacy.
Orientations Futures
There are several future directions for research on (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide, including its potential therapeutic applications in various neurological disorders. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for its therapeutic effects. Finally, clinical studies are needed to determine the safety and efficacy of this compound in humans and to identify optimal dosing regimens for its therapeutic use.
Conclusion
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selectivity for mGluR2 and mGluR3 allows for precise modulation of glutamate signaling in the brain, making it a promising candidate for the treatment of cognitive and mood disorders. However, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for its therapeutic effects. Clinical studies are also needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of (2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide involves several steps, including the condensation of 4-hydroxyphenethylamine with pyridine-3-carboxaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is subsequently acylated with 3-pyrrolidinecarboxylic acid chloride to give this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease. In preclinical studies, this compound has been shown to improve cognitive function, reduce motor deficits, and prevent neurodegeneration. In addition, this compound has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Propriétés
Numéro CAS |
100333-39-9 |
|---|---|
Formule moléculaire |
C19H21N3O3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(2S,3S)-N-[2-(4-hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O3/c1-22-17(24)11-16(18(22)14-3-2-9-20-12-14)19(25)21-10-8-13-4-6-15(23)7-5-13/h2-7,9,12,16,18,23H,8,10-11H2,1H3,(H,21,25)/t16-,18+/m0/s1 |
Clé InChI |
AYWZJRYYVZHOQI-FUHWJXTLSA-N |
SMILES isomérique |
CN1[C@@H]([C@H](CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3 |
SMILES |
CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3 |
SMILES canonique |
CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)O)C3=CN=CC=C3 |
Synonymes |
4-NCC N-(4-hydroxyphenethyl)cotinine carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





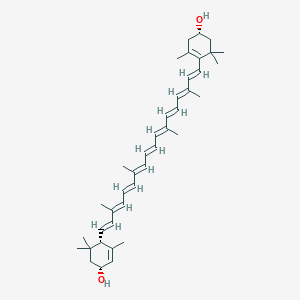


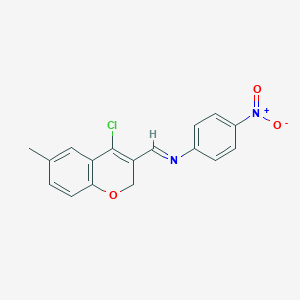
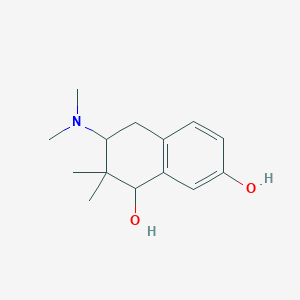
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
